4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine
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Overview
Description
4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine is a chemical compound with the molecular formula C9H17NO3S It is characterized by the presence of a morpholine ring attached to a thietane ring, which is further substituted with dimethyl and dioxido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine typically involves the reaction of morpholine with a suitable thietane derivative. One common method involves the use of 2,2-dimethyl-3-thietanyl chloride, which reacts with morpholine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to the corresponding sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thietane ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine or thietane rings.
Scientific Research Applications
4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the morpholine and thietane rings allows for unique interactions with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine can be compared with other similar compounds, such as:
2-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)propyl 4-methylbenzenesulfonate: This compound has a similar thietane ring but differs in the substituents attached to it.
4-(2,2-Dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine: This compound has a vinyl group attached to the thietane ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
51314-49-9 |
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Molecular Formula |
C9H17NO3S |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide |
InChI |
InChI=1S/C9H17NO3S/c1-9(2)8(7-14(9,11)12)10-3-5-13-6-4-10/h8H,3-7H2,1-2H3 |
InChI Key |
CVTXMNXXSOPOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1(=O)=O)N2CCOCC2)C |
Origin of Product |
United States |
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